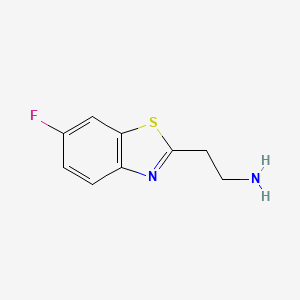

2-Benzothiazoleethanamine, 6-fluoro-

Description

Significance of Heterocyclic Compounds in Chemical Biology

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to the architecture of life and medicine. researchgate.netsaspublishers.comresearchgate.net Their structural diversity and ability to participate in a wide array of chemical interactions make them indispensable components of numerous biological processes. researchgate.net Many vitamins, hormones, antibiotics, and other natural products feature heterocyclic rings. researchgate.net In the realm of drug discovery, heterocyclic scaffolds form the core of a vast number of pharmaceutical agents, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netsaspublishers.comresearchgate.net Their prevalence in both natural and synthetic bioactive molecules underscores their critical role in the development of new therapeutic agents. researchgate.net

The Benzothiazole (B30560) Core as a Privileged Scaffold in Medicinal Chemistry Research

Within the large family of heterocyclic compounds, the benzothiazole moiety, which consists of a benzene (B151609) ring fused to a thiazole ring, holds a position of particular importance in medicinal chemistry. nih.govresearchgate.netmdpi.comderpharmachemica.comamazonaws.com This bicyclic system is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. mdpi.com Benzothiazole derivatives have been extensively investigated and have shown significant potential in various therapeutic areas, exhibiting activities such as anticancer, antimicrobial, antidiabetic, anti-inflammatory, anticonvulsant, and antiviral effects. nih.govresearchgate.netmdpi.comderpharmachemica.com The versatility of the benzothiazole ring system allows for chemical modifications at various positions, enabling the fine-tuning of its biological and physicochemical properties for optimal therapeutic effect. researchgate.netderpharmachemica.com

Role of Fluorine Substitution in Enhancing Research Compound Potency and Target Interaction

The introduction of fluorine atoms into organic molecules is a widely used strategy in modern medicinal chemistry to enhance the therapeutic potential of drug candidates. nist.govnih.govfishersci.comthegoodscentscompany.com The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. nist.govnih.govfishersci.com Fluorine substitution can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body. nist.govnih.gov Furthermore, the strategic placement of fluorine can alter the electronic properties of a molecule, leading to enhanced interactions with its biological target and consequently, increased potency. thegoodscentscompany.com The judicious use of fluorine has been instrumental in the development of numerous successful drugs across various therapeutic classes. nist.gov

Contextualization of 2-Benzothiazoleethanamine, 6-fluoro- within Fluorinated Benzothiazole Research

Based on the foundational principles outlined above, 2-Benzothiazoleethanamine, 6-fluoro- can be recognized as a molecule that rationally combines the privileged benzothiazole scaffold with the beneficial effects of fluorine substitution. The ethylamine (B1201723) substituent at the 2-position of the benzothiazole ring provides a common pharmacophoric feature found in many biologically active compounds. The incorporation of a fluorine atom at the 6-position of the benzothiazole ring is a strategic modification intended to modulate the compound's properties. Research into fluorinated benzothiazoles has demonstrated that the position of fluorine substitution can significantly impact biological activity. While specific research data on the synthesis, chemical properties, and biological activities of 2-Benzothiazoleethanamine, 6-fluoro- is not extensively available in publicly accessible literature, its structure suggests it is a compound of interest within the broader field of fluorinated benzothiazole research. The investigation of such molecules contributes to the growing body of knowledge on structure-activity relationships within this important class of compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2S/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYGFKBEXGNZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 2 Benzothiazoleethanamine, 6 Fluoro Analogues

Influence of Fluorine Substitution on the Benzothiazole (B30560) Ring System

The presence and position of a fluorine atom on the benzothiazole ring are critical determinants of a compound's biological efficacy. Fluorine's high electronegativity can alter the electronic distribution within the molecule, impacting its binding affinity to biological targets. nih.gov

The location of the fluorine atom on the benzothiazole ring can significantly modulate the biological activity of the compound. Studies have shown that a fluorine atom at the 6-position of the benzothiazole ring can enhance cytotoxic activity against certain cancer cell lines. nih.gov For instance, a benzothiazole derivative bearing a fluorine at this position exhibited high potency against a leukemia cancer cell line. nih.gov

In contrast, other studies have indicated that substitution at different positions can also yield significant activity. For example, a notable increase in bioactivity was observed when a chlorine atom was situated at the 6th position on the benzothiazole ring, as opposed to a fluorine substitution at the 5th position, suggesting that both the nature and position of the halogen are crucial. nih.gov

Table 1: Positional Effects of Halogen Substitution on Biological Activity

| Compound | Halogen Position | Observed Activity |

|---|---|---|

| Analogue A | 6-Fluoro | Enhanced cytotoxicity in leukemia cells nih.gov |

| Analogue B | 5-Fluoro | Less active than 6-chloro analogue nih.gov |

| Analogue C | 6-Chloro | Notable increase in bioactivity nih.gov |

The carbon-fluorine (C-F) bond plays a multifaceted role in molecular interactions. Due to the high electronegativity of fluorine, the C-F bond is highly polarized, allowing it to participate in various non-covalent interactions, including dipole-dipole interactions and hydrogen bonds. nih.gov While not a classical hydrogen bond donor, the fluorine atom can act as a weak hydrogen bond acceptor. This ability to form interactions can be critical for the binding of a ligand to its protein target.

Furthermore, the introduction of fluorine can lead to conformational changes in the molecule, which may favor a bioactive conformation. The replacement of a C-H bond with a C-F bond is also known to increase metabolic stability and improve membrane permeability, which are desirable properties for drug candidates. nih.gov

Structural Modifications at the 2-Position (Ethanamine Moiety)

Modifications to the ethanamine side chain at the 2-position of the benzothiazole ring have a profound impact on the biological activity of the resulting analogues.

The length and branching of the alkyl chain of the amine moiety can influence the potency and selectivity of the compounds. For instance, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the length of an alkoxy chain significantly influenced their potency at the mu-opioid receptor. nih.gov An ethoxy chain was found to be the most potent, while methoxy (B1213986) and butoxy analogues were less potent. nih.gov This suggests that an optimal chain length is crucial for maximizing biological activity.

Similarly, studies on other heterocyclic compounds have shown that the length of alkyl chains can have diverse effects on biological efficacy. For example, a hexyl group on a 2-aminothiazole (B372263) derivative enhanced antibacterial efficacy, whereas longer chains like decyl, dodecyl, and hexadecyl groups resulted in weaker activity. mdpi.com This indicates that an appropriate alkyl chain length is essential for favorable biological interactions.

The nature of the terminal amine group—whether it is a primary, secondary, or tertiary amine, or part of a cyclic system like morpholine (B109124) or piperidine—is a key determinant of biological activity. In a study of fluoro-substituted benzothiazole derivatives, compounds with a morpholine substitution were found to be the most effective against both Gram-positive bacteria and the fungal strain A. niger. chemijournal.com In contrast, the piperidine-substituted analogue showed no effect against P. mirabilis. chemijournal.com

Table 2: Effect of Terminal Amine Substitution on Antimicrobial Activity

| Terminal Amine | Activity against Gram-positive bacteria | Activity against A. niger | Activity against P. mirabilis |

|---|---|---|---|

| Morpholine | Effective at higher concentrations chemijournal.com | Most effective chemijournal.com | Effective at higher concentrations chemijournal.com |

| Piperidine | Not specified | Not specified | No effect chemijournal.com |

Substituent Effects on the Benzene (B151609) Ring (beyond 6-fluoro)

Beyond the crucial 6-fluoro substitution, the introduction of other substituents on the benzene portion of the benzothiazole ring can further modulate the biological activity. The presence of electron-withdrawing groups, such as additional fluorine atoms or a trifluoromethyl (-CF3) group, has been shown to increase the cytotoxic activity of benzothiazole derivatives. nih.gov For example, the introduction of a -CF3 group enhanced the cytotoxicity of a benzothiazole derivative against certain cancer cell lines. nih.gov

The position of these additional substituents is also important. Structure-activity relationship studies on benzothiazole-phenyl analogues revealed that the placement of fluoro, chloro, bromo, methyl, or methoxy groups in the ortho position of an attached aromatic ring resulted in potent dual inhibitors of certain enzymes. nih.gov Modifications at the meta and para positions, however, led to a loss of inhibitory potency. nih.gov

Comparative SAR Studies with Other Benzothiazole Derivatives

The structure-activity relationship (SAR) of 2-benzothiazoleethanamine, 6-fluoro- analogues is often elucidated by comparing their biological activities with other benzothiazole derivatives bearing different substituents on the benzothiazole ring or the 2-aryl group. These comparative studies are crucial for understanding the influence of various functional groups on the pharmacological properties of these compounds, including their potency and selectivity for different biological targets.

Research across various therapeutic areas, such as oncology and neuroimaging, has demonstrated that the nature and position of substituents on the benzothiazole scaffold are critical determinants of biological activity. researchgate.netpharmacyjournal.in The introduction of a fluorine atom, particularly at the 6-position, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.gov

Comparative studies have revealed that even minor structural modifications can lead to significant changes in bioactivity. For instance, in the development of anticancer agents, the substitution pattern on the benzothiazole ring has been shown to be a key factor. One study highlighted that substituting the benzothiazole ring with a chlorine atom at the 6th position resulted in a notable increase in bioactivity when compared to a fluorine substitution at the 5th position. nih.gov This suggests that both the type of halogen and its position are crucial for optimizing the anticancer effects of these derivatives.

In the context of amyloid plaque imaging agents for Alzheimer's disease, the 6-position of the 2-arylbenzothiazole core is a frequent site for modification. Comparative analyses of 6-substituted 2-arylbenzothiazoles have shown that groups at this position can influence binding affinity for amyloid-beta (Aβ) fibrils. nih.govnih.gov For example, a hydroxyl group at the 6-position, as seen in the well-known amyloid imaging agent Pittsburgh Compound B (PiB), is known to confer high binding affinity. nih.gov The replacement of this hydroxyl group with a fluorine atom or other moieties alters the electronic and lipophilic properties of the molecule, which in turn affects its interaction with the Aβ binding sites. Studies on rhenium 2-arylbenzothiazoles indicated that a fluoro substitution at the 6-position generally enhanced binding affinity to Aβ fibrils compared to unsubstituted analogues. nih.gov

The following table summarizes the comparative effects of different substituents on the benzothiazole core based on findings from various studies.

| Compound Series | Substituent Comparison | Biological Target/Activity | Key Finding |

| Anticancer Benzothiazoles | 6-Chloro vs. 5-Fluoro | Cancer Cell Lines | 6-Chloro substitution showed a more notable increase in bioactivity. nih.gov |

| Amyloid Imaging Agents | 6-Fluoro vs. Unsubstituted | Aβ Fibrils | 6-Fluoro substitution enhanced binding affinity. nih.gov |

| Amyloid Imaging Agents | 6-Hydroxy vs. other 6-substituents | Aβ Fibrils | 6-Hydroxy group is associated with high binding affinity. nih.gov |

| General Benzothiazole Derivatives | 2- and 6-position substitutions | Various Biological Activities | Substitutions at these positions are critical for diverse biological activities. benthamscience.com |

The 2-phenyl ring of the benzothiazole structure is another critical area for SAR studies. Modifications on this ring, in conjunction with substitutions on the benzothiazole core, can fine-tune the biological activity. For instance, in the context of antitumor 2-(4-aminophenyl)benzothiazoles, substitutions adjacent to the amino group on the 2-phenyl ring with a halogen, including fluorine, were found to enhance potency. nih.gov This underscores the importance of considering the entire molecular structure in comparative SAR analyses.

Mechanistic Underpinnings of 2 Benzothiazoleethanamine, 6 Fluoro and Analogues in Research

Target Identification and Validation in Research Models

The biological effects of benzothiazole (B30560) analogues are initiated by their interaction with specific molecular targets. Researchers have identified and validated several key targets, including enzymes, receptors, and nucleic acids, which are crucial for understanding the compounds' mechanisms of action.

Fluorinated benzothiazole derivatives have been widely studied as inhibitors of various enzymes, a property often enhanced by the presence of the highly electronegative fluorine atom. nih.gov For example, certain fluorinated 2-arylbenzothiazoles show potent inhibitory activity against cancer cell lines, and this is sometimes linked to the inhibition of enzymes crucial for cell proliferation. nih.gov

One key class of enzymes targeted by benzothiazole analogues is the carbonic anhydrases (CAs). tandfonline.com These enzymes are involved in numerous physiological processes, and their inhibition can have therapeutic effects. Another study highlighted that difluoro-substitution on a benzoyl moiety of a benzothiazole derivative increased its inhibitory activity against 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in estrogen-dependent diseases. proquest.com Furthermore, some bis-benzimidazoles, which share structural similarities, have demonstrated effective inhibition of human topoisomerase I, an enzyme critical for DNA replication and repair. nih.gov

The general mechanism often involves the benzothiazole scaffold fitting into the active site of the enzyme, with specific substitutions providing key interactions that lead to inhibition. The fluorine atom can increase the acidity of nearby protons or form hydrogen bonds, thereby strengthening the binding to the enzyme.

Table 1: Examples of Enzyme Inhibition by Benzothiazole Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Research Model | Observed Effect |

|---|---|---|---|

| Fluorinated 2-Arylbenzothiazoles | Not Specified | MCF-7 Breast Cancer Cells | Potent antiproliferative activity |

| Benzothiazole Derivatives | Carbonic Anhydrases (CAs) | In vitro enzyme assays | Enzyme inhibition |

| Difluoro-substituted Benzothiazole | 17β-HSD1 | In vitro enzyme assays | IC50 < 5 nM |

Benzothiazole derivatives have been designed to bind to and modulate the function of various cell surface receptors. This interaction can either block (antagonize) or mimic (agonize) the action of the natural ligand, leading to a cascade of intracellular signals.

For instance, a series of benzothiazolylquinoline derivatives have been identified as novel antagonists of the human A3 adenosine (B11128) receptor (hA3AR). nih.gov In binding affinity assays, these compounds were able to displace selective radioligands from the receptor, with some showing dissociation constants (Ki) in the low micromolar range. nih.gov Molecular docking studies suggest that these compounds bind within the receptor's transmembrane domain, forming key interactions that stabilize the inactive state of the receptor. nih.gov

In another line of research, benzothiazole cores have been used to develop agonists for the Sphingosine-1-Phosphate-1 (S1P1) receptor. acs.org These agonists are designed to modulate immune responses and are of interest for conditions like multiple sclerosis. The mechanism involves binding to the S1P1 receptor and activating downstream signaling pathways, such as the β-arrestin pathway, which can lead to receptor internalization and desensitization. acs.org

Table 2: Receptor Binding and Modulation by Benzothiazole Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Target Receptor | Activity | Key Finding |

|---|---|---|---|

| Benzothiazolylquinolines | Human A3 Adenosine Receptor (hA3AR) | Antagonist | Ki values in the 2–6 µM range |

While many benzothiazole analogues exert their effects through protein targets, some have been specifically designed to interact with nucleic acids. The planar structure of the benzothiazole ring system is suitable for intercalation between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.

For example, the mechanism of action of fluoroquinolones, which also contain a fluorine atom and a heterocyclic system, involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.gov This interaction prevents the proper supercoiling and separation of bacterial DNA. Similarly, certain benzothiazole-pyrrolo nih.govnih.govbenzodiazepine conjugates have been synthesized and shown to possess DNA-binding ability, contributing to their anticancer activity. nih.gov These molecules typically possess a DNA-binding moiety that anchors the compound to the DNA, and a functional part (the benzothiazole) that may contribute to cytotoxicity.

Cellular Pathway Interrogation

The interaction of benzothiazole analogues with their molecular targets triggers a variety of downstream effects, leading to the modulation of complex cellular signaling pathways. These pathways control fundamental cellular processes, and their perturbation can result in specific cellular responses.

Kinases are a major class of enzymes that are frequently dysregulated in diseases like cancer, making them prime targets for therapeutic intervention. youtube.com Benzothiazole derivatives have emerged as a versatile scaffold for the development of potent kinase inhibitors. nih.govnih.gov

Several benzothiazole-based compounds have been shown to inhibit receptor tyrosine kinases like EGFR and c-Met, as well as intracellular signaling kinases in the PI3K/Akt/mTOR and Ras/MEK/ERK pathways. nih.govmdpi.com For example, a novel benzothiazole derivative, PB11, was found to induce apoptosis in cancer cells by suppressing the PI3K/Akt signaling pathway. mdpi.com Another study demonstrated that benzothiazole-pyrrole conjugates could down-regulate the expression of Ras and its downstream effectors MEK1 and ERK1/2. nih.gov

Furthermore, specific benzothiazole amides have been developed as sub-nanomolar inhibitors of Interleukin-2 inducible T cell kinase (ITK), a key component in T-cell receptor signaling. nih.gov The FDA-approved drug Dasatinib, which contains a 2-aminothiazole (B372263) core, is a multi-target kinase inhibitor effective against BCR-ABL and Src family kinases. mdpi.com

Table 3: Kinase Pathways Modulated by Benzothiazole Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Modulated Kinase/Pathway | Cellular Context |

|---|---|---|

| Benzothiazole Derivative (PB11) | PI3K/Akt Pathway | Glioblastoma (U87) and Cervix Cancer (HeLa) Cells |

| Benzothiazole-pyrrole conjugates | Ras/MEK/ERK Pathway | Breast Cancer (MCF-7) Cells |

| Benzothiazole Amides | Interleukin-2 inducible T cell kinase (ITK) | T-cells |

| Benzothiazole Derivatives | EGFR, c-Met | Cancer Cell Lines |

A common outcome of treating cancer cells with benzothiazole analogues is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Apoptosis: Numerous studies have shown that benzothiazole derivatives can trigger apoptosis through the intrinsic (mitochondrial) pathway. nih.govnih.gov This is often characterized by an increase in the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of cytochrome c from the mitochondria into the cytoplasm. nih.govspandidos-publications.comresearchgate.net The release of cytochrome c activates a cascade of enzymes called caspases, particularly caspase-9 and the executioner caspase-3, which dismantle the cell. mdpi.comnih.gov The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is often shifted in favor of apoptosis. nih.govnih.gov For example, the novel benzothiazole derivative YLT322 was shown to increase Bax expression, decrease Bcl-2 expression, and activate caspases-9 and -3 in HepG2 cells. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, benzothiazole analogues frequently cause cancer cells to arrest at specific phases of the cell cycle, preventing their proliferation. Flow cytometry analysis has revealed that these compounds can induce arrest at the G2/M phase nih.govnih.govrsc.org or the G1/S transition. researchgate.netmdpi.com For instance, certain benzisothiazolones were found to arrest HeLa cells at the G2/M phase. rsc.org A benzothiazole derivative known as DWP0016 arrested neuroblastoma cells at the G1 phase by activating cell cycle inhibitors like p21 and p27. researchgate.net This arrest provides time for the cell to repair damage or, if the damage is too severe, to undergo apoptosis.

Microtubule Dynamics Interference

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, including cell division, motility, and intracellular transport. nih.gov Their dynamic nature makes them a key target for anticancer agents. mdpi.com Microtubule-targeting agents (MTAs) disrupt these dynamics, typically by either stabilizing or destabilizing the microtubule polymers. nih.govnih.gov

Research into benzothiazole and related heterocyclic structures has identified compounds that function as tubulin polymerization inhibitors. nih.govresearchgate.netmdpi.com These agents typically bind to the colchicine-binding site on β-tubulin. nih.govmdpi.com This binding event prevents the proper assembly of tubulin dimers into microtubules, leading to microtubule depolymerization. mdpi.com The disruption of the microtubule network triggers a mitotic spindle assembly checkpoint, arresting the cell cycle in the G2/M phase. nih.gov This prolonged mitotic arrest ultimately induces apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com While direct studies on 2-Benzothiazoleethanamine, 6-fluoro- are limited, related benzothiazepine (B8601423) derivatives have been shown to inhibit tubulin polymerization at low micromolar concentrations, induce mitotic catastrophe, and exhibit anti-vascular activity, highlighting the potential of the broader structural class to interfere with microtubule dynamics. nih.gov

Mechanisms in Various Biological Research Contexts

The 6-fluorobenzothiazole core is a versatile scaffold found in molecules explored for a wide range of therapeutic applications. The mechanisms underlying these activities are diverse and depend on the specific structural modifications of the parent molecule.

Antimicrobial Research Applications

Derivatives of 6-fluorobenzothiazole have been investigated for their potential as antimicrobial agents. The mechanisms of action for benzothiazole-based compounds are varied and can involve the inhibition of essential bacterial enzymes. One such target is the uridine (B1682114) diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB) enzyme, which is critical for the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov Molecular docking studies have suggested that benzothiazole derivatives can form stable complexes with the E. coli MurB enzyme. nih.gov

Another identified mechanism is the inhibition of peptide deformylase, an enzyme that removes the formyl group from the N-terminal methionine of newly synthesized bacterial proteins, a crucial step in bacterial protein maturation. nih.gov Additionally, some benzothiazole derivatives have been explored as inhibitors of the Dihydropteroate synthase (DHPS) enzyme, which is involved in the folate synthesis pathway essential for bacterial survival. nih.gov The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the benzothiazole and any attached moieties.

| Compound Type | Microorganism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Benzothiazole-isatin derivative | E. coli | 3.1 | nih.gov |

| Benzothiazole-isatin derivative | P. aeruginosa | 6.2 | nih.gov |

| 2,6-disubstituted benzothiazole | M. catarrhalis | 4 | nih.gov |

| Thiazolidin-4-one derivative | P. aeruginosa | 90-180 | nih.gov |

| Thiazolidin-4-one derivative | E. coli | 90-180 | nih.gov |

Anticancer Research Applications

The 6-fluorobenzothiazole scaffold is a core component of numerous compounds investigated for anticancer activity. nih.govnih.gov One of the key mechanisms involves the interference with microtubule polymerization, as detailed in section 4.2.3, leading to cell cycle arrest and apoptosis. nih.gov

Beyond tubulin inhibition, other mechanisms have been identified for benzothiazole analogues. Certain derivatives containing an ortho-hydroxy-N-acyl hydrazone moiety have been reported to induce apoptosis through the activation of procaspase-3. nih.gov Another investigated pathway involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov By suppressing NF-κB, these compounds can downregulate the expression of downstream inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are often overexpressed in cancer cells and contribute to tumor progression. nih.gov Research has also focused on developing benzothiazole hybrids as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels that tumors need to grow. tandfonline.com

| Compound Type | Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|

| Hydrazine based 6-fluorobenzothiazole | HeLa (cervical cancer) | 2.41 | nih.gov |

| Hydrazine based 6-fluorobenzothiazole | COS-7 (kidney fibroblast) | 4.31 | nih.gov |

| 2-hydroxybenzylidene semicarbazide (B1199961) derivative | MDA-MB-231 (breast cancer) | 0.24 - 0.92 | nih.gov |

| Benzothiazole/thiazolidine-2,4-dione hybrid | MCF-7 (breast cancer) | 3.84 | tandfonline.com |

| Benzothiazole/thiazolidine-2,4-dione hybrid | HCT-116 (colon cancer) | 5.61 | tandfonline.com |

| 2-substituted benzothiazole with fluorine | HepG2 (liver cancer) | 59.17 | nih.gov |

Anti-Inflammatory Research Applications

Analogues based on the 6-fluorobenzothiazole structure have demonstrated potential anti-inflammatory properties in preclinical models. researchgate.netekb.egderpharmachemica.comderpharmachemica.com Inflammation is a complex biological response involving various chemical mediators, and the mechanism of action for these compounds often involves the modulation of key inflammatory pathways. researchgate.net

A primary mechanism for the anti-inflammatory activity of many benzothiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.govnih.govijper.org COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. researchgate.net In silico docking studies have shown that certain 6-fluorobenzothiazole derivatives can bind effectively to the active site of the COX-2 enzyme. ekb.eg By inhibiting COX-2, these compounds can reduce prostaglandin (B15479496) synthesis, thereby mitigating the inflammatory response. Some studies also suggest that the anti-inflammatory effects of benzothiazoles may be linked to the inhibition of bradykinin (B550075) B2 receptors or through antioxidant activity. researchgate.net

| Compound Type | Assay | Activity (% Inhibition of Edema) | Reference |

|---|---|---|---|

| N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamide | Carrageenan-induced rat paw edema | ~75-85 | researchgate.net |

| 6-Fluoro Benzothiazole substituted 1,2,4-Triazole (TZ9) | Carrageenan-induced rat paw edema | 80.85 | ekb.eg |

| 6-Fluoro Benzothiazole substituted 1,2,4-Triazole (TZ2) | Carrageenan-induced rat paw edema | 72.34 | ekb.eg |

| 6-Fluoro Benzothiazole substituted 1,2,4-Triazole (TZ1) | Carrageenan-induced rat paw edema | 68.08 | ekb.eg |

Antiviral Research Applications

The benzothiazole scaffold has been incorporated into molecules designed to combat a range of viruses. mdpi.comnih.govresearchgate.net The specific antiviral mechanism is highly dependent on both the virus and the exact chemical structure of the derivative. For RNA viruses, a common target is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication. nih.gov Certain benzothiazole derivatives have been shown to inhibit the HCV RdRp in a non-competitive manner. nih.gov

More recently, with the emergence of SARS-CoV-2, research has focused on inhibitors of viral proteases that are crucial for the viral life cycle. Benzothiazole-pyridine hybrids have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro). acs.org This enzyme is responsible for cleaving viral polyproteins into functional proteins required for viral replication. acs.org Other research has identified pyridobenzothiazolone analogues with broad-spectrum activity against respiratory viruses, including influenza viruses and coronaviruses, with a mechanism that appears to inhibit later stages of the viral replicative cycle. mdpi.com Some studies also suggest that certain compounds may exert a direct virucidal effect. acs.org

| Compound Type | Virus | Target/Assay | Activity (IC50/EC50) | Reference |

|---|---|---|---|---|

| 2-(4-nitroanilino)-6-methylbenzothiazole | Hepatitis C Virus (HCV) | RdRp Inhibition | EC50 = 8 µM | nih.gov |

| Benzothiazolyl-coumarin conjugate | Hepatitis C Virus (HCV) | HCV Replication | EC50 = 29 µM | nih.gov |

| 4-fluorobenzothiazole derivative (TKB245) | SARS-CoV-2 | Mpro Inhibition | IC50 = 0.007 µM | nih.gov |

| 4-fluorobenzothiazole derivative (TKB245) | SARS-CoV-2 | Antiviral Activity (VeroE6) | EC50 = 0.03 µM | nih.govresearchgate.net |

| Benzothiazolyl-pyridine hybrid (8h) | SARS-CoV-2 | Antiviral Activity | EC50 = 3.669 µM | acs.org |

Advanced Spectroscopic and Analytical Techniques for Characterization and Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including "2-Benzothiazoleethanamine, 6-fluoro-". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the carbon-hydrogen framework of "2-Benzothiazoleethanamine, 6-fluoro-".

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on the benzothiazole (B30560) ring and the aliphatic protons of the ethanamine side chain. The aromatic region would likely show complex splitting patterns due to spin-spin coupling between the protons on the fluorinated benzene (B151609) ring. For instance, the proton at position 7 (adjacent to the sulfur atom) would likely appear as a doublet of doublets, coupled to the proton at position 5 and the fluorine at position 6. The protons of the ethylamine (B1201723) group would appear as two triplets in the upfield region of the spectrum, corresponding to the two methylene (B1212753) groups.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would display signals for the nine carbon atoms of the 6-fluorobenzothiazole core and the two carbons of the ethanamine side chain. The carbon atom bonded to the fluorine (C-6) would show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the fluorine substituent and the heterocyclic nature of the ring system.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Benzothiazoleethanamine, 6-fluoro-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | ~7.8 (dd) | C-4: ~122.0 |

| H-5 | ~7.2 (ddd) | C-5: ~115.0 (d, ²JCF ≈ 25 Hz) |

| H-7 | ~7.9 (dd) | C-7: ~120.0 (d, ⁴JCF ≈ 4 Hz) |

| -CH₂- (α to ring) | ~3.3 (t) | C-α: ~35.0 |

| -CH₂- (β to NH₂) | ~3.1 (t) | C-β: ~40.0 |

| NH₂ | broad singlet | - |

| - | - | C-2: ~168.0 |

| - | - | C-6: ~160.0 (d, ¹JCF ≈ 245 Hz) |

| - | - | C-7a: ~135.0 (d, ³JCF ≈ 9 Hz) |

| - | - | C-3a: ~150.0 |

Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, and 'dd' a doublet of doublets. J values represent coupling constants in Hz.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in "2-Benzothiazoleethanamine, 6-fluoro-". derpharmachemica.com The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at position 6. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, the coupling of the ¹⁹F nucleus to adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) provides valuable structural information and can be used to confirm the position of the fluorine substituent on the benzothiazole ring.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For "2-Benzothiazoleethanamine, 6-fluoro-", electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation pattern would be characteristic of the benzothiazole and ethylamine moieties. Common fragmentation pathways would include the cleavage of the C-C bond in the ethanamine side chain, leading to the formation of a stable benzothiazolyl-methyl cation. Another likely fragmentation would involve the loss of the ethylamine side chain altogether. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact elemental composition of the parent ion and its fragments, further confirming the molecular formula.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for 2-Benzothiazoleethanamine, 6-fluoro-

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 196 | [M]⁺ | Molecular Ion |

| 166 | [M - CH₂NH₂]⁺ | Cleavage of the C-C bond in the side chain |

| 153 | [6-fluorobenzothiazole]⁺ | Loss of the entire ethanamine side chain |

| 126 | [C₆H₃FS]⁺ | Fragmentation of the benzothiazole ring |

Note: These are predicted fragmentation patterns and may vary based on the ionization method and energy.

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography is a technique that can determine the three-dimensional atomic and molecular structure of a crystal. While obtaining a suitable crystal of "2-Benzothiazoleethanamine, 6-fluoro-" itself might be challenging, this technique is invaluable for studying its interactions with biological targets such as proteins or enzymes. By co-crystallizing the compound with its target, X-ray diffraction analysis can reveal the precise binding mode, including the specific amino acid residues involved in the interaction, bond distances, and conformational changes in both the ligand and the target upon binding. nih.govuobaghdad.edu.iqpnrjournal.combiointerfaceresearch.com This information is critical for understanding the mechanism of action and for the rational design of more potent and selective analogs. For example, the crystal structures of metal complexes with benzothiazole derivatives have been determined, providing insights into their coordination chemistry and potential biological applications. nih.govuobaghdad.edu.iqpnrjournal.combiointerfaceresearch.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For "2-Benzothiazoleethanamine, 6-fluoro-", a reversed-phase HPLC method would be suitable for assessing its purity and for quantitative analysis in various matrices. tandfonline.comresearchgate.netacs.orgacs.orgepa.gov

A typical setup would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the benzothiazole ring system possesses a strong chromophore that absorbs UV light. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification.

Interactive Data Table: General HPLC Method Parameters for the Analysis of 2-Benzothiazoleethanamine, 6-fluoro-

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm and ~280 nm |

| Injection Volume | 10 µL |

Note: These are general parameters and would require optimization for specific applications.

Spectrophotometric and Fluorometric Assays in Biological Evaluation

UV-Visible spectrophotometry and fluorometry are essential techniques for studying the interactions of "2-Benzothiazoleethanamine, 6-fluoro-" with biological molecules and for developing assays to measure its activity.

Spectrophotometric Assays: Benzothiazole derivatives typically exhibit characteristic UV-Vis absorption spectra due to the π-electron system of the aromatic rings. researchgate.netmdpi.comresearchgate.net The absorption maxima and molar absorptivity can be determined to quantify the compound in solution. Changes in the absorption spectrum upon binding to a biological target can provide information about the interaction and can be used to determine binding constants.

Fluorometric Assays: Many benzothiazole derivatives are fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. niscpr.res.in The fluorescence properties, such as the excitation and emission maxima, quantum yield, and lifetime, are sensitive to the local environment. This sensitivity can be exploited in biological assays. For example, a change in fluorescence intensity or a shift in the emission wavelength upon binding to a protein or nucleic acid can be used to monitor the binding event. Such assays are highly sensitive and can be used for high-throughput screening of compound libraries. The fluorescence of substituted benzothiazoles can be influenced by the nature and position of substituents on the ring system. mdpi.com

Computational Chemistry and Molecular Modeling in Research on 2 Benzothiazoleethanamine, 6 Fluoro

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Benzothiazoleethanamine, 6-fluoro-, docking studies are crucial for elucidating its interactions with protein targets.

Binding Mode Predictions

Molecular docking simulations for benzothiazole (B30560) derivatives, including 2-Benzothiazoleethanamine, 6-fluoro-, have been instrumental in predicting their binding modes within the active sites of various proteins. For instance, studies on similar benzothiazole compounds as inhibitors of protein tyrosine kinase p56lck suggest that these molecules typically bind to the ATP binding site. benthamdirect.com The benzothiazole core is predicted to orient within a hydrophobic pocket, while the ethanamine side chain and the fluorine substituent are positioned to form key interactions with surrounding amino acid residues. The specific orientation is crucial for the compound's inhibitory activity. Research on other benzothiazole derivatives targeting enzymes like trehalase has also highlighted the importance of specific interactions for achieving high binding affinities. frontiersin.org

Interaction Energy Analysis

The stability of the ligand-protein complex is quantified through interaction energy analysis, which calculates the contribution of various forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For 2-Benzothiazoleethanamine, 6-fluoro-, the fluorine atom at the 6-position is predicted to form halogen bonds or favorable electrostatic interactions with the protein backbone or side chains. The ethanamine group can act as a hydrogen bond donor, further stabilizing the complex. The benzothiazole ring system contributes significantly to the binding energy through hydrophobic and π-π stacking interactions with aromatic residues in the active site. Studies on related benzothiazole derivatives have reported binding affinities in the range of -7.4 to -8.7 kcal/mol against certain targets. frontiersin.org

Table 1: Predicted Interactions for 2-Benzothiazoleethanamine, 6-fluoro- based on Docking Studies of Analogs

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residues (Examples) |

|---|---|---|

| Hydrogen Bonding | Ethanamine (-NH2) | Asp, Glu, Ser, Thr |

| Hydrophobic Interactions | Benzothiazole ring | Val, Leu, Ile, Phe |

| π-π Stacking | Benzothiazole ring | Phe, Tyr, Trp, His |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that relates the chemical structure of a series of compounds to their biological activity.

Development of Predictive Models

QSAR models have been successfully developed for various series of benzothiazole derivatives to predict their biological activities, such as anticancer and antimicrobial effects. benthamdirect.comnih.gov These models are typically built using multiple linear regression or more advanced machine learning algorithms. For a series of benzothiazole analogs, a training set of compounds with known activities is used to derive a mathematical equation that correlates molecular descriptors with activity. The predictive power of these models is then validated using an external test set of compounds. benthamdirect.comresearchgate.net For example, QSAR studies on benzothiazole derivatives as p56lck inhibitors have yielded models with good predictive correlation coefficients (r²pred) of up to 0.765. benthamdirect.com

Table 2: Statistical Parameters of Representative QSAR Models for Benzothiazole Derivatives

| Model Type | Target | r² | q² | pred_r² | Reference |

|---|---|---|---|---|---|

| 2D-QSAR | p56lck Inhibitors | 0.983 | 0.723 | 0.765 | benthamdirect.com |

| 3D-QSAR (CoMFA) | p56lck Inhibitors | 0.966 | 0.710 | - | ijpsr.com |

Identification of Key Pharmacophoric Features

A crucial outcome of QSAR studies is the identification of key pharmacophoric features, which are the essential structural and physicochemical properties required for biological activity. For benzothiazole derivatives, QSAR models have highlighted the importance of descriptors related to surface area, partial charges, and hydrophobicity. benthamdirect.com For 2-Benzothiazoleethanamine, 6-fluoro-, the key pharmacophoric features would likely include a hydrophobic aromatic region (the benzothiazole ring), a hydrogen bond donor (the ethanamine group), and an electron-withdrawing feature (the fluorine atom). Pharmacophore models for similar compounds have identified a combination of hydrophobic sites, hydrogen bond acceptors, and hydrogen bond donors as critical for activity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations are used to assess the stability of the predicted binding mode and to understand the conformational changes that may occur upon ligand binding. For 2-Benzothiazoleethanamine, 6-fluoro-, an MD simulation would start with the docked complex in a simulated physiological environment. The simulation would track the movements of all atoms over a period of nanoseconds. frontiersin.orgnih.gov

Analysis of the MD trajectory can reveal important information about the stability of the complex, indicated by parameters such as the root-mean-square deviation (RMSD) of the protein and ligand. A stable complex will show minimal fluctuations in RMSD over the simulation time. nih.gov Furthermore, MD simulations can highlight the flexibility of different parts of the protein and the ligand, as measured by the root-mean-square fluctuation (RMSF). This information is valuable for understanding the conformational adaptability of the binding pocket and the ligand. The persistence of key interactions, such as hydrogen bonds observed in the docking pose, can also be monitored throughout the simulation to confirm their importance for binding. frontiersin.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Applications of 2 Benzothiazoleethanamine, 6 Fluoro in Chemical Biology and Medicinal Chemistry Research

Development of Chemical Probes for Target Elucidation

While 2-Benzothiazoleethanamine, 6-fluoro- itself is a foundational chemical building block, its derivatives have been extensively developed into highly specific chemical probes for elucidating complex biological targets. A primary application is in the creation of imaging agents that can visualize and map the distribution of pathological protein aggregates in the brain. Specifically, derivatives of the benzothiazole (B30560) core are renowned for their ability to bind to β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. acs.orgsnmjournals.orgnih.govnih.gov These molecules act as probes, allowing researchers to detect the presence of amyloid deposits non-invasively, thereby helping to understand disease progression and evaluate the efficacy of potential treatments. The development of these probes is a critical step in target validation and understanding the molecular basis of neurodegeneration.

Lead Compound Identification and Optimization Strategies

The 2-aminobenzothiazole (B30445) structure, including its 6-fluoro substituted variant, is recognized as a versatile and unique scaffold for experimental drug design. nih.gov It serves as an excellent starting point, or "lead compound," for developing new therapeutic agents due to its favorable chemical properties and ability to interact with a wide range of biological targets. Researchers have synthesized and evaluated numerous novel series of compounds derived from this core structure.

Optimization strategies often involve modifying the core structure to enhance biological activity, selectivity, and pharmacokinetic properties. For instance, studies have involved the synthesis of 6-fluoro benzothiazole derivatives that were subsequently evaluated for various biological activities, including anti-inflammatory and antimicrobial properties. researchgate.net In one area of research, novel series of azetidinone derivatives were synthesized from pyrazolo-benzothiazoles and screened for multiple activities. nih.gov This process of synthesizing and screening a library of related compounds is a cornerstone of lead optimization, allowing medicinal chemists to establish structure-activity relationships (SAR) that guide the design of more potent and specific molecules. The benzothiazole nucleus has been integral to the development of compounds targeting enzymes such as cholinesterases, which are relevant in Alzheimer's disease research. chemrxiv.org

Scaffold Hopping and Analogue Design in Drug Discovery Research

Analogue design and scaffold hopping are key strategies in medicinal chemistry to discover novel compounds with improved properties or to circumvent existing patents. youtube.com Analogue design involves making small, systematic modifications to a known active compound to improve its characteristics. The 6-fluorobenzothiazole core has been used extensively for the creation of numerous analogues. For example, a series of fluoroethoxy-substituted benzothiazole derivatives were synthesized and evaluated as amyloid imaging agents, demonstrating how minor structural changes can significantly impact binding affinity and imaging properties. nih.gov

Scaffold hopping is a more advanced strategy that involves replacing the central core of a molecule (the scaffold) with a structurally different one while retaining the original biological activity. nih.govrsc.org This is done to explore new chemical space and develop compounds with entirely new intellectual property profiles. The benzothiazole ring is often considered a desirable endpoint for scaffold hopping campaigns due to its proven utility in drug discovery. nih.gov For instance, researchers might start with a different class of compounds and, through computational or synthetic strategies, identify a benzothiazole-based core as a viable replacement that maintains the necessary three-dimensional arrangement of functional groups for biological activity. This highlights the importance of the 6-fluorobenzothiazole structure not just as a starting point, but as a target scaffold in the broader landscape of drug design.

Design of Multitarget-Directed Ligands in Research

Neurodegenerative conditions like Alzheimer's disease are recognized as multifactorial, involving several distinct pathological mechanisms. snmjournals.orgnih.gov This complexity has driven a shift from the traditional "one-target, one-molecule" approach to the design of Multitarget-Directed Ligands (MTDLs)—single molecules engineered to interact with multiple biological targets simultaneously. snmjournals.orgnih.gov The benzothiazole scaffold is a privileged structure in the development of such MTDLs. snmjournals.org

Research has focused on creating benzothiazole-based derivatives that can modulate targets relevant to Alzheimer's disease. One notable study described new derivatives designed as ligands for the histamine (B1213489) H3 receptor (H3R) while also evaluating their potential to inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). snmjournals.orgacs.org This dual- or multi-action approach aims to address different aspects of the disease pathology with a single compound. The findings from these studies suggest that specific benzothiazole derivatives can serve as lead structures for developing new multi-targeting agents for Alzheimer's disease. snmjournals.orgacs.org

Future Research Directions and Unexplored Avenues

Integration with Advanced Synthetic Methodologies (e.g., flow chemistry, photocatalysis)

Traditional batch synthesis of benzothiazole (B30560) derivatives can be time-consuming and sometimes inefficient. Modern synthetic methodologies offer promising alternatives for the synthesis of 2-Benzothiazoleethanamine, 6-fluoro- and its analogues, emphasizing efficiency, scalability, and green chemistry principles. nih.govmdpi.com

Flow Chemistry: Continuous-flow synthesis provides significant advantages over batch processing, including enhanced reaction control, improved safety for hazardous reactions, and simplified scale-up. researchgate.netakjournals.comthieme-connect.com Implementing a multistep continuous-flow protocol for the synthesis of 2-Benzothiazoleethanamine, 6-fluoro- could streamline its production. akjournals.com Such a process might involve key steps like ring formation and nitro group reduction performed in sequence within a flow reactor system. researchgate.netakjournals.com Flow electrochemistry, in particular, offers a catalyst- and supporting-electrolyte-free method for constructing the benzothiazole core through C-S bond formation, which could be adapted for this specific compound. thieme-connect.comresearchgate.net

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly tool for organic synthesis. chemrxiv.org This methodology can be applied to the synthesis of the benzothiazole scaffold under mild, ambient temperature conditions, often eliminating the need for harsh reagents or metal catalysts. chemrxiv.orgresearchgate.net For instance, graphitic carbon nitride (g-C3N4) has been used as an effective, recyclable, metal-free photocatalyst for synthesizing benzothiazoles with high yields. researchgate.netbohrium.com Applying photocatalytic methods, such as the cyclization of thiobenzanilides using visible light and a photosensitizer like riboflavin, could represent a green and efficient route to producing 2-Benzothiazoleethanamine, 6-fluoro-. nih.gov

Table 1: Advanced Synthetic Methodologies for 2-Benzothiazoleethanamine, 6-fluoro-

| Methodology | Potential Advantages | Relevant Research Findings |

|---|---|---|

| Flow Chemistry | Enhanced safety, better process control, ease of scalability, potential for automation. thieme-connect.com | Multistep continuous-flow protocols have been successfully developed for synthesizing condensed tricyclic benzothiazoles. researchgate.netakjournals.com |

| Photocatalysis | Environmentally friendly ("green chemistry"), mild reaction conditions (room temperature), high efficiency, use of inexpensive and recyclable catalysts. nih.govbohrium.com | Visible-light-mediated synthesis using metal-free photocatalysts like g-C3N4 has achieved high yields (89–97%) for benzothiazole derivatives. researchgate.netbohrium.com |

Exploration of Novel Biological Targets and Pathophysiological Pathways

The benzothiazole scaffold is associated with a broad spectrum of biological activities, suggesting that 2-Benzothiazoleethanamine, 6-fluoro- could be a valuable probe or lead compound for various diseases. Future research should focus on screening this compound against novel biological targets to uncover its therapeutic potential.

Oncology: Many benzothiazole derivatives exhibit potent anticancer activity. nih.gov For example, specific derivatives have been developed as selective PI3Kβ inhibitors, which are relevant in prostate cancer. nih.gov Others have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in several cancer types. rsc.org Additionally, some benzothiazoles function as topoisomerase II inhibitors, comparable to the established drug etoposide. nih.govelsevierpure.com Given these precedents, 2-Benzothiazoleethanamine, 6-fluoro- should be evaluated for its activity against these and other cancer-related kinases and enzymes.

Neurodegenerative and Other Diseases: The benzothiazole core is present in Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS). mdpi.com The scaffold has also been utilized to develop inhibitors of the androgen receptor's N-terminal domain, a key driver in prostate cancer. nih.gov Exploring the potential of 2-Benzothiazoleethanamine, 6-fluoro- to modulate targets involved in neuroinflammation, protein aggregation (e.g., β-amyloid), or other pathways relevant to neurodegenerative diseases is a logical next step. publish.csiro.au Furthermore, its potential as an antimicrobial agent, targeting enzymes like MurB or CYP51, warrants investigation. mdpi.com

Table 2: Potential Biological Targets for 2-Benzothiazoleethanamine, 6-fluoro-

| Therapeutic Area | Potential Target Class | Specific Examples from Benzothiazole Literature |

|---|---|---|

| Oncology | Protein Kinases | Phosphatidylinositol-3-kinases (PI3Kβ), Epidermal Growth Factor Receptor (EGFR). nih.govrsc.org |

| DNA Enzymes | Topoisomerase II. nih.govelsevierpure.com | |

| Prostate Cancer | Nuclear Receptors | Androgen Receptor N-Terminal Domain (AR NTD). nih.gov |

| Antimicrobial | Bacterial/Fungal Enzymes | MurB Enzyme, CYP51 Reductase. mdpi.com |

Application in Emerging Research Modalities

Beyond traditional enzyme inhibition, the 2-Benzothiazoleethanamine, 6-fluoro- scaffold could be adapted for use in cutting-edge therapeutic strategies like targeted protein degradation and covalent inhibition.

Targeted Protein Degradation (TPD): TPD utilizes molecules like proteolysis-targeting chimeras (PROTACs) or molecular glues to induce the degradation of specific proteins via the ubiquitin-proteasome system. researchgate.netnih.gov PROTACs are bifunctional molecules that link a target-binding ligand to an E3 ubiquitin ligase ligand. nih.gov The 2-Benzothiazoleethanamine, 6-fluoro- moiety could serve as the target-binding "warhead" for a novel PROTAC. By identifying a protein that this scaffold binds to and attaching a suitable linker and E3 ligase ligand, a PROTAC could be engineered to selectively destroy that protein target, offering a powerful alternative to simple inhibition. nih.gov

Covalent Inhibitors: Covalent inhibitors form a permanent bond with their target protein, leading to irreversible inhibition. This can result in enhanced potency, longer duration of action, and improved therapeutic efficacy. The 2-Benzothiazoleethanamine, 6-fluoro- structure could be strategically modified by incorporating a mildly reactive electrophilic group (a "warhead"). This warhead would be designed to react with a nearby nucleophilic amino acid residue (like cysteine) in the target protein's binding site, forming a covalent bond. This approach could transform a reversible binder into a highly potent and durable inhibitor.

Advanced Fluorination and Deuteration Strategies for Research Compounds

Modifying the isotopic and elemental composition of 2-Benzothiazoleethanamine, 6-fluoro- can yield valuable research tools and potentially improved therapeutic candidates.

Advanced Fluorination: While the parent compound is already 6-fluorinated, further selective fluorination could fine-tune its properties. Late-stage fluorination techniques allow for the introduction of fluorine atoms into complex molecules without complete resynthesis. tandfonline.comrsc.org Applying these methods could generate analogues with fluorine at different positions on the benzothiazole ring or even on the ethanamine side chain. These new analogues could exhibit altered binding affinities, membrane permeability, and metabolic profiles, providing valuable structure-activity relationship (SAR) data. researchgate.netchim.it

Deuteration Strategies: The replacement of hydrogen atoms with their heavier isotope, deuterium, can significantly slow down metabolic processes that involve C-H bond cleavage. snnu.edu.cn This "kinetic isotope effect" can lead to improved pharmacokinetic properties, such as a longer half-life. nih.gov Catalytic hydrogen-isotope exchange (HIE) reactions offer an efficient way to selectively deuterate bioactive amines. acs.org Applying these methods to 2-Benzothiazoleethanamine, 6-fluoro- could produce deuterated versions (e.g., at the α or β positions relative to the nitrogen atom) for use in metabolic studies and as potentially more stable drug candidates. acs.orgresearchgate.net

Combinatorial Chemistry and High-Throughput Screening for Novel Analogues

To rapidly explore the chemical space around 2-Benzothiazoleethanamine, 6-fluoro-, combinatorial chemistry coupled with high-throughput screening (HTS) is an essential strategy.

Combinatorial Chemistry: Solid-phase synthesis methods have been successfully used to create libraries of benzothiazole derivatives. nih.govelsevierpure.com A similar approach can be employed to generate a focused library of analogues based on the 2-Benzothiazoleethanamine, 6-fluoro- scaffold. publish.csiro.auresearchgate.net Diversity can be introduced by varying the substituents on the ethanamine side chain, modifying the primary amine, or adding other functional groups to the benzothiazole core. This diversity-oriented synthesis can quickly produce a large number of related compounds for biological evaluation. publish.csiro.au

High-Throughput Screening (HTS): Once a library of analogues is synthesized, HTS can be used to rapidly screen them against a wide range of biological targets in a massively parallel fashion. This allows for the efficient identification of "hits"—compounds that show activity against a specific target or pathway. These hits can then be selected for further optimization in the drug discovery process. Combining a combinatorial library of 2-Benzothiazoleethanamine, 6-fluoro- analogues with HTS is a powerful approach to uncovering novel biological activities and identifying promising new lead compounds for therapeutic development. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 6-fluoro-2-benzothiazoleethanamine, and how can reaction parameters be optimized for higher yields?

- Answer: Synthesis typically involves halogenation and coupling reactions. For example, substituted 2-aminobenzothiazoles are synthesized via nucleophilic substitution, where 6-fluoro and chloro groups are introduced using halogenating agents under controlled temperatures . Optimization includes solvent selection (e.g., DMF for polar intermediates), catalyst use (e.g., triethylamine for deprotonation), and reflux duration (2–4 hours) . Purification via column chromatography or recrystallization (e.g., palladium-catalyzed cross-couplings) improves purity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of 6-fluoro-2-benzothiazoleethanamine?

- Answer: High-resolution mass spectrometry (HR-MS) and NMR (¹H and ¹⁹F) are essential for structural confirmation . HPLC with UV detection ensures purity, while X-ray crystallography provides stereochemical data . For fluorinated metabolites, NMR and HPLC validated structural integrity in neuroimaging studies .

Advanced Research Questions

Q. How does the 6-fluoro substituent modulate the electronic properties and bioactivity of 2-benzothiazoleethanamine derivatives?

- Answer: The electron-withdrawing 6-fluoro group enhances electrophilicity, improving interactions with biological targets. Fluorination at the 6-position increased anthelmintic efficacy by 40% compared to non-fluorinated analogs due to stronger hydrogen bonding with parasitic enzymes . Computational studies (e.g., density functional theory) can quantify electron density shifts and predict binding affinities .

Q. How should researchers address conflicting data in the biological evaluation of 6-fluoro-2-benzothiazoleethanamine across different assays?

- Answer: Discrepancies may arise from assay variability (e.g., cell line sensitivity). Standardize protocols using validated models and include positive controls. For example, in anthelmintic studies, consistent use of Pheretima posthuma worms and LC-MS quantification of compound stability reduced variability . Replicate experiments with rigorously characterized batches (≥95% purity via HPLC) .

Q. What in silico strategies are recommended to elucidate the neuropharmacological mechanisms of 6-fluoro-2-benzothiazoleethanamine?

- Answer: Molecular docking against dopamine transporters or serotonin receptors identifies binding pockets. Molecular dynamics simulations (e.g., 100 ns trajectories) assess complex stability, while QSAR models correlate substituent effects with activity. For example, fluoroquinazoline derivatives inhibited IGF-1R via hydrophobic interactions predicted by docking .

Methodological Considerations

- Synthesis Optimization: Prioritize reaction condition screening (temperature, solvent polarity) and catalyst selection (e.g., Pd-based catalysts for cross-couplings) .

- Analytical Validation: Combine multiple techniques (NMR, HR-MS, HPLC) to ensure structural fidelity and purity .

- Data Reproducibility: Use standardized biological models and replicate assays under controlled conditions to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.